Product packaging for BAY-850(Cat. No.:)

BAY-850

Cat. No.: B1191589
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-850 is a potent and isoform-selective chemical probe targeting the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2), an epigenetic regulator and transcriptional co-factor implicated in cancer progression . Its primary research value lies in its novel mechanism of action and exceptional selectivity. Unlike canonical bromodomain inhibitors, this compound functions by specifically inducing dimerization of the ATAD2 bromodomain, which prevents its interaction with acetylated histones . This unique activity disrupts ATAD2's association with chromatin in cells, as demonstrated in fluorescence recovery after photobleaching (FRAP) assays . This compound exhibits high potency, displacing a tetra-acetylated histone H4 peptide with an IC50 of 20-22 nM in HTRF assays and binding with a Kd of 84.9 nM measured by microscale thermophoresis (MST) . Notably, it displays exquisite selectivity, showing no significant activity against other bromodomains, including the closely related ATAD2B, or in large panels of kinases and GPCRs . Due to its cellular activity and clean profile, this compound is a superior tool for investigating the biology of ATAD2 in cancer models. To ensure specific on-target activity, the use of its inactive analog, BAY-460, as a negative control is strongly recommended . To avoid potential unspecific off-target effects, concentrations at or above 5 µM are not recommended . This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H16F3N5O2

Appearance

Solid powder

Synonyms

BAY-850;  BAY 850;  BAY850.; unknown

Origin of Product

United States

Discovery and Preclinical Development of Atad2 Chemical Probes

DNA-Encoded Library (DEL) Screening Methodologies for Hit Identification

DNA-encoded chemical libraries (DELs) represent a powerful and innovative approach for the identification of small molecule ligands for biological targets, including those considered challenging for traditional screening methods. drug-dev.comwikipedia.org DEL technology bridges the fields of combinatorial chemistry and molecular biology by conjugating chemical compounds or building blocks to short DNA fragments that serve as identification barcodes. wikipedia.org This encoding allows for the synthesis and screening of vast collections of compounds on an unprecedented scale. wikipedia.org The primary goal of DEL technology in early phase drug discovery is target validation and hit identification. wikipedia.org Unlike traditional high-throughput screening (HTS), where compounds are screened individually, DEL hits are identified from mixtures of compounds through affinity selection. sci-hub.se This approach requires minimal protein, limited assay development, and no specialized instrumentation for the initial screening phase. researchgate.net The ability to screen billions of molecules simultaneously in a single vessel makes DELs a rapid and cost-effective method for exploring large portions of chemical space. researchgate.netasm.org

Affinity-Mediated Selection Process

Affinity-mediated selection is the core principle behind DEL screening for identifying binders to a target of interest. drug-dev.comnih.gov The process typically involves immobilizing the protein target, often modified with an appropriate tag, on a solid support such as magnetic beads or resin tips. sci-hub.senih.gov The large mixture of DNA-encoded library members is then incubated with the immobilized target. nih.govproventainternational.com Molecules that bind to the target are retained, while non-binding molecules are removed through stringent washing steps. nih.govproventainternational.com The DNA tags of the enriched binding molecules are then recovered, typically by elution procedures like changes in pH or temperature. nih.gov These recovered DNA tags are subsequently amplified using polymerase chain reaction (PCR), and their sequences are determined through high-throughput DNA sequencing. proventainternational.comchimia.ch The sequence information decodes the identity and structure of the binding compounds. researchgate.netproventainternational.com Analysis of the relative abundance of DNA sequences before and after affinity capture provides information about the enriched library members. researchgate.net This process allows for the effective amplification and identification of even minute amounts of binders. chimia.ch

Identification of Novel Chemical Classes as Inhibitors

DEL screening has proven effective in identifying novel chemical classes of inhibitors that might not be found using traditional screening methods. nih.govacs.orgacs.org The ability to explore vast and diverse chemical spaces increases the likelihood of discovering compounds with unique structures and binding modes. nih.govacs.org For instance, a DNA-encoded library screen led to the discovery of BAY-850, which represents a new chemical class of potent and isoform-selective ATAD2 bromodomain inhibitors. nih.govacs.org This highlights the power of DELs in uncovering differentiated chemical matter.

Hit-to-Lead Optimization Strategies for Potency and Selectivity

Following the identification of initial hits from a DEL screen, hit-to-lead optimization strategies are employed to improve the potency, selectivity, and physicochemical properties of the compounds. drug-dev.comacs.orgedelris.com This iterative medicinal chemistry process involves defining the essential structural elements for activity and making modifications to enhance binding affinity and reduce off-target effects. acs.orgedelris.com For the ATAD2 bromodomain inhibitors, this optimization process involved improving potency and physicochemical properties. acs.org Changes in specific regions of the molecule, such as the northern hemisphere, to incorporate lipophilic basic substituents led to significant potency improvements. acs.org The goal is to transform initial low-affinity hits into more potent and selective lead compounds suitable for further preclinical evaluation. mdpi.com

Emergence of this compound as an Isoform-Selective Chemical Probe for ATAD2

This compound emerged from a DNA-encoded library screen as a potent and isoform-selective chemical probe for ATAD2. nih.govacs.orgedelris.commdpi.comnih.govresearchgate.netresearchgate.net Its discovery was the result of a hit-to-lead optimization program aimed at identifying a selective, potent, and cell-active ATAD2 inhibitor from a novel chemical class. acs.orgedelris.com this compound is characterized by a novel chemical structure and an unusual mode of action. nih.govacs.orgedelris.com It functions by specifically inducing ATAD2 bromodomain dimerization and preventing interactions with acetylated histones in vitro and with chromatin in cells. nih.govacs.orgnih.govresearchgate.net This distinct mechanism contributes to its unprecedented isoform selectivity. acs.org

This compound demonstrated potent inhibitory activity against ATAD2, with an IC₅₀ of 166 nM in a TR-FRET assay using a monoacetylated histone H4 peptide and 22 nM with a tetra-acetylated H4 peptide. acs.org Its selectivity profile was investigated in a BROMOscan panel, where it showed binding to ATAD2 but not the closely related ATAD2B, and this was confirmed with MST. chemicalprobes.org Furthermore, this compound exhibited no inhibitory activity in a large panel of kinases and only modest effects on a few GPCRs at high concentrations, indicating good selectivity outside the bromodomain family. acs.orgchemicalprobes.org These features, combined with acceptable physicochemical properties and moderate permeability, qualify this compound as a valuable chemical probe for exploring ATAD2 biology. nih.govacs.org

Compound NamePubChem CID
This compound91820725
BAY-460Not found
GSK881491820725
AZ13824374Not found
GNE-781Not found
BI-9564Not found
LP-99Not found
I-BRD9Not found
OF-1Not found
NI-57Not found
PFI-4Not found
GSK6853Not found
BAY-299Not found
SLL11Not found
SLL12Not found
(S,S)-32 (GSK388)Not found
(R)-55 (GSK232)Not found
CENPENot applicable (Protein)

Data Table: Potency of this compound in TR-FRET Assay acs.org

Peptide SubstrateIC₅₀ (nM)
Monoacetylated Histone H4166
Tetra-acetylated Histone H422

Data Table: Selectivity of this compound acs.orgchemicalprobes.org

TargetBinding/InhibitionNotes
ATAD2Potent InhibitionConfirmed binding in BROMOscan and MST
ATAD2BNo interactionIn BROMOscan and MST
KinasesNo inhibitionPanel of 354 kinases
GPCRsModest effectsAt high concentrations

Structural and Functional Domains of ATAD2

ATAD2, also known as ANCCA, is an epigenetic regulator and transcriptional cofactor. nih.govnih.gov It is a multidomain protein comprising an N-terminal acidic domain, two AAA+ ATPase domains, a bromodomain (BD), a C-terminal domain, and a long C-terminal linker. biorxiv.org ATAD2's overexpression has been linked to the progression of various cancer types. nih.govbiorxiv.org

Bromodomain (BD) as an Acetyl-Lysine Recognition Motif

The bromodomain of ATAD2 is a conserved structural motif specialized in recognizing and binding to acetylated lysine (B10760008) residues on histone tails. nih.govmdpi.commdpi.com This recognition is crucial for ATAD2's association with chromatin. nih.gov The ATAD2 bromodomain has a canonical four-helical bundle structure (αZ, αA, αB, and αC) with the connecting ZA and BC loops forming a hydrophobic pocket that coordinates acetyl-lysines. biorxiv.orgmdpi.com Key residues lining this binding pocket, such as the conserved asparagine (N1064), are involved in interacting with acetylated lysines. mdpi.com The bromodomain is vital for chromatin modification and acts as a chromatin reader domain. nih.govmdpi.com

ATPase Domain Role in Protein Oligomerization

The AAA+ ATPase domain of ATAD2 is another critical functional unit. nih.govmdpi.com It is responsible for ATP binding and hydrolysis, providing the energy utilized by ATAD2 to reconfigure chromatin architecture, a process important for transcription. nih.govmdpi.com Similar to most AAA+ superfamily members, the ATPase domain plays a significant role in the oligomerization of ATAD2 proteins. nih.govmdpi.com Mutations in the AAA+ ATPase domain that affect ATP binding and hydrolysis can impact ATAD2's ability to oligomerize and bind to acetylated histone H4. nih.gov

Biochemical Characterization of this compound Binding to ATAD2 Bromodomain

This compound has been characterized biochemically for its interaction with the ATAD2 bromodomain, demonstrating potent binding affinity and notable selectivity. nih.govthesgc.org

Determination of Binding Affinity (e.g., IC50, Kd) using TR-FRET, MST, and BROMOscan Assays

The binding affinity of this compound to the ATAD2 bromodomain has been determined using several orthogonal assays, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Microscale Thermophoresis (MST), and BROMOscan. nih.govthesgc.orgacs.org

In TR-FRET assays, this compound competed with the binding of acetylated histone H4 peptides to the ATAD2 bromodomain. Using a monoacetylated histone H4 N-terminal peptide, this compound showed an IC50 of 166 nM. nih.govmedchemexpress.com When a tetra-acetylated H4 peptide was used, the IC50 was determined to be 22 nM. nih.govthesgc.orgacs.orgcaymanchem.comrsc.org

MST measurements indicated a KD of 84.9 nM or 85 nM for this compound binding to ATAD2. thesgc.orgacs.org

BROMOscan assays, which are binding competition assays, showed that this compound displaced the tetra-acetylated peptide with an IC50 of 157 nM and a KD of 115 nM or 120 nM. nih.govmedchemexpress.comthesgc.orgacs.org These consistent values across different assay technologies confirm the observed effects of this compound. nih.govacs.org

The following table summarizes the binding affinity data:

AssayLigandMetricValueCitation
TR-FRETMonoacetylated H4 peptideIC50166 nM nih.govmedchemexpress.com
TR-FRETTetra-acetylated H4 peptideIC5022 nM nih.govthesgc.orgacs.orgcaymanchem.comrsc.org
MSTATAD2KD84.9 nM / 85 nM thesgc.orgacs.org
BROMOscanTetra-acetylated H4 peptideIC50157 nM nih.govmedchemexpress.comacs.org
BROMOscanATAD2KD115 nM / 120 nM nih.govmedchemexpress.comthesgc.orgacs.org

Assessment of Selectivity Across Bromodomain Family Proteins

A crucial aspect of characterizing a chemical probe is its selectivity. This compound demonstrates exquisite selectivity over other bromodomain family proteins. thesgc.org In a panel of 32 bromodomain family proteins, including ATAD2B, this compound showed no inhibitory activity at concentrations up to 10 µM in BROMOscan assays. thesgc.orgcaymanchem.combioscience.co.ukbioscience.co.uksigmaaldrich.com This unprecedented isoform selectivity suggests a potentially different mode of action compared to canonical bromodomain inhibitors. nih.gov

Evaluation of Selectivity Against Other Protein Classes (e.g., Kinases, G Protein-Coupled Receptors)

Beyond the bromodomain family, the selectivity of this compound was also assessed against other protein classes. This compound showed no inhibitory activity in a panel of 354 kinases. nih.govcaymanchem.comrsc.orgbioscience.co.ukbioscience.co.uk Furthermore, it had only modest effects at high concentrations on a panel of 25 G protein-coupled receptors (GPCRs). nih.govcaymanchem.combioscience.co.ukbioscience.co.ukchemicalprobes.org This broad selectivity profile against kinases and GPCRs further highlights this compound as a highly specific probe for ATAD2. nih.govchemicalprobes.org

Biophysical Elucidation of this compound's Unique Mode of Action

Biophysical techniques have been instrumental in characterizing the interaction between this compound and the ATAD2 bromodomain, revealing a novel mode of action that distinguishes it from typical bromodomain inhibitors. acs.orgaacrjournals.orgnih.gov This unique mechanism involves the compound's ability to induce dimerization of the ATAD2 bromodomain. researchgate.netacs.orgaacrjournals.orgnih.gov

Induction of ATAD2 Bromodomain Dimerization (e.g., Native Mass Spectrometry, Size Exclusion Chromatography)

Studies employing techniques such as native mass spectrometry (MS) and size exclusion chromatography (SEC) have provided compelling evidence for the induction of ATAD2 bromodomain dimerization by this compound. acs.orgaacrjournals.orgnih.govresearcher.life Native MS analysis of tag-free ATAD2 primarily shows signals corresponding to the monomeric form, with minor signals indicating dimeric ATAD2. nih.gov However, upon incubation with this compound, the native mass spectrum becomes dominated by signals representing a complex where one molecule of this compound is bound to an ATAD2 dimer. acs.orgnih.gov Notably, no binding was observed for monomeric ATAD2. acs.orgnih.gov This dimer-inducing effect of this compound is concentration-dependent, suggesting a specific interaction. acs.orgnih.gov

These observations are further supported by analytical SEC, which demonstrates a compound-induced shift in the elution profile from the ATAD2 monomer to the ATAD2 dimer form. acs.orgaacrjournals.orgnih.gov Experiments with GST-tagged ATAD2 confirmed that the dimerization effect originates from the interaction between this compound and ATAD2 itself, rather than with the GST tag. acs.orgnih.gov

Here is a representation of the observed species in native mass spectrometry:

ConditionPrimary Species ObservedSecondary Species Observed
Tag-free ATAD2Monomeric ATAD2Dimeric ATAD2
ATAD2 + this compoundATAD2 Dimer + 1x this compoundNone observed for monomeric ATAD2
ATAD2 + Inactive Control (BAY-460)Monomeric ATAD2Dimeric ATAD2

Inhibition of ATAD2 Interaction with Acetylated Histones (e.g., H4 Peptides)

Beyond inducing dimerization, this compound also effectively inhibits the interaction between ATAD2 and acetylated histones, a key function of bromodomains. aacrjournals.orgnih.govresearcher.lifemedchemexpress.com This has been demonstrated through competition binding assays using acetylated histone H4 peptides. nih.govmedchemexpress.comthesgc.org

In a TR-FRET assay, this compound competed with the binding of a mono-acetylated histone H4 N-terminal peptide to the ATAD2 bromodomain with an IC50 of 166 nM. nih.govmedchemexpress.comglpbio.com The compound also displaced a tetra-acetylated H4 peptide with an IC50 of 22 nM in a similar assay. nih.govthesgc.org This shift in potency between mono- and tetra-acetylated peptides was consistent across related compounds tested. nih.gov Competition native MS experiments further showed weak binding of a single monoacetylated histone H4 peptide molecule to the inhibitor-bound ATAD2 dimer, in contrast to the clear 1:1 binding to monomeric ATAD2 and 2:2 binding to dimeric ATAD2 observed in the absence of this compound. nih.gov

Here is a summary of the inhibition data:

Acetylated Histone H4 PeptideAssayIC50 (nM)
Mono-acetylatedTR-FRET166
Tetra-acetylatedTR-FRET22
AcetylatedHTRF20

Analysis of Thermal Stability Perturbation (e.g., Thermal Shift Assay)

Thermal stability assays, such as the thermal shift assay (TSA), have been used to assess the direct binding of this compound to ATAD2 and the resulting conformational changes. acs.orgnih.govmedchemexpress.com In a TSA, this compound increased the melting temperature of ATAD2 in a dose-dependent manner, indicating a direct interaction and stabilization of the protein. acs.orgnih.govmedchemexpress.com This thermal stabilization was not observed with an inactive control compound, BAY-460. acs.orgnih.gov The extent of thermal stabilization also showed a trend with the biochemical potencies of related compounds. nih.gov Furthermore, the effect of this compound on the thermal stability of ATAD2 was not observed for other members of the bromodomain family when tested at the same concentration, highlighting its selectivity. nih.gov

Conclusion

BAY-850 stands as a significant chemical probe in the study of ATAD2 biology. Its discovery and characterization have provided valuable insights into the functions of the ATAD2 bromodomain and its role in epigenetic regulation. The unique mechanism of action of this compound, involving the induction of ATAD2 bromodomain dimerization, offers a distinct tool for inhibiting ATAD2 activity. Research employing this compound has reinforced the understanding of ATAD2's critical involvement in interacting with acetylated histones and chromatin, acting as a coactivator for oncogenic transcription factors, and participating in DNA replication. Continued investigation using this compound and similar probes is essential for further elucidating the multifaceted roles of ATAD2 in both physiological and pathological contexts.

Cellular Engagement and Mechanistic Investigation of Bay 850

In-Cell Target Engagement Studies

In-cell studies are crucial to confirm that a compound can engage its target within the complex environment of a living cell. For BAY-850, cellular target engagement with ATAD2 has been extensively investigated. thesgc.orgacs.orgbayer.comnih.govinvivochem.cnxcessbio.com

Chromatin Displacement Assays using Fluorescence Recovery After Photobleaching (FRAP) in Live Cells

Fluorescence Recovery After Photobleaching (FRAP) is a widely used technique to study protein dynamics and their association with cellular structures like chromatin in live cells. FRAP assays have been employed to assess the ability of this compound to displace full-length ATAD2 from chromatin. thesgc.orgacs.orgaacrjournals.orgbayer.comcaymanchem.comnih.gov Studies using GFP-tagged full-length wild-type ATAD2 in MCF7 breast cancer cells have shown that treatment with 1 µM of this compound results in a decreased half-recovery time (t₁/₂) of the fluorescent signal compared to untreated cells. acs.orgbayer.comnih.gov This indicates a faster exchange of ATAD2 on chromatin, consistent with its displacement. The observed effect of this compound on ATAD2 chromatin association in these FRAP experiments is comparable to the effect seen when the ATAD2 bromodomain is genetically mutated, highlighting the specific targeting of the bromodomain by this compound. acs.orgaacrjournals.orgbayer.com In contrast, a companion control compound, BAY-460, which has significantly reduced potency against ATAD2, did not show a similar effect on ATAD2 chromatin association in FRAP assays. thesgc.orgacs.orgaacrjournals.orgbayer.com These FRAP studies provide direct cellular evidence that this compound effectively engages and disrupts the interaction of ATAD2 with chromatin in live cells. thesgc.orgacs.orgcaymanchem.comnih.gov

Confirmation of Cellular Activity and On-Target Effects

Beyond chromatin displacement, further studies have confirmed the cellular activity and on-target effects of this compound. This compound is considered a cellularly active ATAD2 bromodomain inhibitor, demonstrating maximal on-target cellular activity at a concentration of 1 µM in FRAP assays. acs.orgnih.gov The highly selective profile of this compound against other bromodomains, kinases, and GPCRs further supports that its observed cellular effects are primarily mediated through ATAD2 inhibition. thesgc.orgacs.orgcaymanchem.com An unusual and novel mode of action for this compound has been identified: it specifically induces ATAD2 bromodomain dimerization. acs.orgaacrjournals.orgnih.govresearchgate.net This dimerization is concentration-dependent and appears to be the mechanism by which this compound prevents the interaction of ATAD2 with acetylated histones and chromatin in cells. acs.orgnih.govresearchgate.net This distinct mechanism differentiates this compound from canonical bromodomain inhibitors. acs.org

Impact on ATAD2-Mediated Cellular Processes

ATAD2 functions as an epigenetic regulator and transcriptional cofactor, playing significant roles in various cellular processes, particularly those involving chromatin dynamics and gene expression. acs.orgaacrjournals.orgnih.govtandfonline.com

Modulation of ATAD2 Chromatin Association in Cellular Contexts

As demonstrated by FRAP assays, this compound effectively modulates ATAD2 chromatin association in cellular contexts by displacing it from chromatin. thesgc.orgcaymanchem.cominvivochem.cn This displacement is a direct consequence of this compound's interaction with the ATAD2 bromodomain and its unique ability to induce ATAD2 dimerization, thereby interfering with the protein's ability to bind to acetylated histone marks on chromatin. acs.orgnih.govresearchgate.net The disruption of ATAD2's association with chromatin is a key cellular effect of this compound and is central to its mechanistic activity.

Influence on Epigenetic Regulatory Networks

ATAD2 is recognized as an epigenetic regulator that associates with chromatin through its bromodomain, which recognizes acetylated lysines. acs.orgnih.gov It acts as a coactivator for several oncogenic transcription factors, including ERα, AR, E2F, and Myc, thereby influencing epigenetic regulatory networks. acs.orgaacrjournals.orgnih.govthno.org By inhibiting the interaction of ATAD2 with acetylated chromatin and interfering with its function as a transcriptional cofactor, this compound influences these epigenetic regulatory networks. thesgc.orgcaymanchem.com While ATAD2's bromodomain is crucial for its chromatin association, studies using this compound have also contributed to understanding the dispensability of the ATAD2 bromodomain for certain aspects of gene expression regulation, suggesting complex roles for ATAD2 beyond just bromodomain-mediated chromatin binding in some contexts. acs.org

Alteration of Gene Expression Profiles Regulated by ATAD2 (e.g., Centromere Protein E, c-Myc)

Inhibition of ATAD2 by this compound has been shown to alter the expression profiles of genes regulated by ATAD2. Transcriptome-wide mRNA expression profiling in ovarian cancer cells treated with this compound revealed that ATAD2 inhibition predominantly affects the expression of genes involved in centromere regulation, most notably Centromere Protein E (CENPE). dntb.gov.uanih.govresearchgate.net Treatment with this compound resulted in a significant downregulation of CENPE at both the mRNA and protein levels in ovarian cancer cell lines. nih.gov This downregulation of CENPE following ATAD2 inhibition is linked to the induction of cell-cycle arrest and apoptosis. dntb.gov.uanih.gov

Furthermore, this compound has been shown to reduce the expression of c-Myc, another key target gene regulated by ATAD2, in a dose-dependent manner. tandfonline.comthno.org ATAD2 is known to act as a coactivator for c-Myc, enhancing its transcriptional activity. thno.org The observed decrease in c-Myc expression upon this compound treatment aligns with ATAD2's role in regulating this oncogenic transcription factor. tandfonline.com

Below is a table summarizing some of the key cellular and biochemical data related to this compound's interaction with ATAD2:

Assay TypeTarget/PeptideResultConcentration/ValueSource
HTRF (Biochemical)ATAD2 Bromodomain + H4Ac peptideIC₅₀ (displacement)20 nM thesgc.org
MST (Biochemical)ATAD2AKd84.9 nM thesgc.org
BROMOscan (Biochemical)ATAD2AKd120 nM thesgc.org
BROMOscan (Selectivity Panel)Other BromodomainsNo hits at 10 µM> 10 µM thesgc.orgbayer.com
FRAP (Cellular)Full-length ATAD2 (MCF7 cells)Displacement from chromatin (faster t₁/₂)1 µM thesgc.orgacs.orgbayer.comcaymanchem.comnih.gov
Native Mass Spectrometry (Biochemical)ATAD2 BromodomainInduces ATAD2 dimerizationConcentration-dependent acs.org
RNA Sequencing (Cellular)CENPE mRNA (Ovarian Cancer cells)DownregulationFollowing this compound treatment dntb.gov.uanih.gov
Western Blot (Cellular)CENPE Protein (Ovarian Cancer cells)DownregulationFollowing this compound treatment nih.gov
Western Blot (Cellular)c-Myc ExpressionReduced expressionDose-dependent this compound treatment tandfonline.com

Table: Summary of Key Cellular and Biochemical Findings for this compound

Effects on Cell Cycle Progression (e.g., G1, S, G2/M phases)

Investigation into the cellular effects of this compound has revealed significant impacts on cell cycle progression, particularly in cancer cell lines where ATAD2 is often overexpressed nih.govresearchgate.netnih.govresearchgate.net. Studies in ovarian cancer cells, for instance, have demonstrated that treatment with this compound leads to alterations in the distribution of cells across different cell cycle phases nih.gov. Specifically, this compound treatment has been shown to reduce the percentage of cells in the S phase (DNA synthesis phase) nih.gov. Concurrently, an increase in the percentages of cells in both the G1 phase (first gap phase) and the G2 phase (second gap phase) has been observed compared to vehicle treatment nih.gov.

These findings suggest that this compound induces cell cycle arrest. The observed accumulation of cells in G1 and G2 phases, coupled with a reduction in the S phase population, indicates a disruption in the normal cell cycle transitions, particularly affecting the progression through S phase and potentially delaying entry into or progression through mitosis (M phase) nih.govresearchgate.net. Further analysis has indicated that functional pathways significantly downregulated following this compound treatment are associated with various aspects of the cell cycle, including the M phase, mitotic metaphase and anaphase, mitotic G1 phase, and the G1 to S transition nih.gov. This aligns with the experimental observations of altered cell cycle phase distribution.

The cell cycle arrest induced by this compound, stemming from ATAD2 inhibition, can lead to subsequent cellular outcomes such as apoptosis nih.gov. This suggests that the disruption of ATAD2 function by this compound impairs the ability of cancer cells to properly progress through the cell cycle, ultimately contributing to the suppression of cell growth and proliferation nih.govresearchgate.netcaymanchem.com.

Data illustrating the effect of this compound on cell cycle phase distribution in ovarian cancer cells is summarized below:

Cell Cycle PhaseVehicle Treatment (%)This compound Treatment (%)
G1IncreasedIncreased
SReducedReduced
G2IncreasedIncreased

Insights into Interacting Signaling Pathways (e.g., PI3K/Akt/mTOR)

The cellular effects of this compound, particularly its impact on cell cycle progression and proliferation, suggest potential interactions or influences on key intracellular signaling pathways that regulate these processes nih.govresearchgate.net. While this compound is a selective inhibitor of ATAD2, its action on this epigenetic regulator can indirectly affect downstream pathways nih.govresearchgate.netthesgc.orgacs.org.

Research has indicated a link between ATAD2 and the PI3K-AKT pathway researchgate.net. Studies have shown that ATAD2 can promote the proliferation, migration, and invasion of certain cancer cells, in part, by activating the PI3K-AKT pathway researchgate.net. Given that this compound functions by inhibiting ATAD2, it is plausible that this compound's effects on cell cycle arrest and reduced proliferation are mediated, at least in part, through the modulation of the PI3K-AKT signaling cascade as a consequence of ATAD2 inhibition nih.govresearchgate.net.

The PI3K/Akt/mTOR pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism, and is frequently dysregulated in cancer nih.govmdpi.comnih.gov. It plays a significant role in controlling cell cycle progression, particularly the G1/S and G2/M transitions mdpi.comcancernetwork.com. Although direct evidence showing this compound as a direct inhibitor of components within the PI3K/Akt/mTOR pathway is not explicitly stated, the observed link between ATAD2 activity and the activation of the PI3K-AKT pathway suggests an indirect interplay researchgate.net. By inhibiting ATAD2, this compound likely disrupts ATAD2-mediated activation of the PI3K-AKT axis, thereby influencing downstream processes regulated by this pathway, including cell cycle progression nih.govresearchgate.net.

Further research is needed to fully elucidate the extent and nature of the interaction between ATAD2 inhibition by this compound and the various components and downstream effectors of the PI3K/Akt/mTOR signaling network. However, the current evidence points towards a functional relationship where ATAD2's role in promoting cancer cell growth and proliferation involves, at least in part, the activation of the PI3K-AKT pathway, which is then disrupted by this compound treatment researchgate.net.

Synthetic Chemistry and Structural Activity Relationships Sar of Bay 850

General Synthetic Strategies for BAY-850 and Related Analogues

The synthesis of this compound and related analogues typically involves a multi-step approach focused on constructing its core structure and incorporating specific chiral elements. nih.govacs.orgwikipedia.org

Use of Chiral Building Blocks and Stereochemical Control

A crucial aspect of this compound synthesis is the incorporation of chiral centers with specific absolute configurations, which are essential for inhibitory activity. nih.govacs.org The synthesis includes a reductive amination step to introduce a chiral benzyl (B1604629) amine and an amide coupling to a benzyl alanine (B10760859) portion. nih.govacs.org These steps are fundamental to the library design and synthesis of this compound and its analogues. nih.govacs.org Asymmetric synthesis techniques, which control the three-dimensional arrangement of atoms to produce specific stereoisomers, are vital in creating chiral compounds like this compound. numberanalytics.comchiralpedia.com The use of chiral building blocks and careful control of stereochemistry throughout the multi-step process are critical to obtaining the desired enantiomer with the correct biological activity. numberanalytics.comeurekalert.orgsoton.ac.uk

Systematic Structure-Activity Relationship (SAR) Exploration

Systematic SAR exploration was performed to identify key structural elements and optimize the properties of compounds leading to this compound. nih.govacs.orgbayer.comimmutoscientific.com This process started from initial hits identified through techniques like DNA-encoded library screening. nih.govacs.orgaacrjournals.org

Identification of Key Structural Elements for Potency and Selectivity

During the hit-to-lead optimization phase, essential structural elements from the initial bromodomain inhibitor scaffold were defined. nih.govacs.org Both stereogenic centers in this compound with their specific absolute configurations were found to be essential for inhibitory activity. nih.govacs.org The identification of these key structural features was critical for improving potency and achieving selectivity. nih.govacs.orgimmutoscientific.com For instance, the cyclohexane-1,4-diamine (B98093) substituted analogue, which is this compound, demonstrated potent inhibitory activity against ATAD2. researchgate.net

Optimization of Physicochemical Properties for Cellular Activity

Optimization efforts also focused on improving the physicochemical properties of the compounds to enhance cellular activity. nih.govacs.orgnih.govsci-hub.se this compound and a related compound, BAY-460 (an inactive control), exhibited acceptable physicochemical and in vitro pharmacokinetic profiles, including moderate permeability as determined by a Caco-2 assay. nih.govacs.org These properties were important for enabling the assessment of in-cell target engagement. nih.govacs.org Cellular assays, such as the fluorescence recovery after photobleaching (FRAP) assay, confirmed that this compound is a cellularly active ATAD2 BD inhibitor. nih.govacs.org

Comparison of Binding Modes with Canonical Bromodomain Inhibitors

This compound exhibits an unusual and unprecedented mode of action compared to canonical bromodomain inhibitors. nih.govacs.orgthesgc.orgaacrjournals.orgbiorxiv.org While canonical inhibitors typically bind to the acetyl-lysine binding pocket, this compound appears to induce ATAD2 bromodomain dimerization. nih.govacs.orgresearchgate.netbiorxiv.org

Studies using native mass spectrometry revealed that this compound primarily binds to an ATAD2 dimer, with no binding observed for monomeric ATAD2. nih.govacs.org This dimer-inducing effect is concentration-dependent. nih.govacs.org Analytical size exclusion chromatography (SEC) analysis further supported this observation, showing a compound-induced shift from the ATAD2-monomer to the ATAD2-dimer form. nih.govacs.org This dimerization is suggested to prevent the interaction of ATAD2 with acetylated histone peptide ligands. nih.govacs.orgresearchgate.netbiorxiv.org This contrasts with the typical binding mode of canonical bromodomain inhibitors that directly compete with acetylated lysine (B10760008) residues for the binding pocket. nih.govacs.orgthesgc.org The unique dimerization-inducing mechanism of this compound represents a novel approach for inhibiting protein-protein interactions involving bromodomains. nih.govacs.org

Bay 850 As a Chemical Probe for Advanced Epigenetic Research

Utility in Dissecting ATAD2 Biological Functions and Epigenetic Roles

BAY-850 serves as a chemical probe to dissect the biological functions and epigenetic roles of ATAD2. nih.govacs.orgnih.gov ATAD2 is an epigenetic regulator that interacts with chromatin through its bromodomain, a motif that recognizes acetyl-lysine. nih.govacs.org It has been suggested to act as a cofactor for oncogenic transcription factors such as ERα, AR, E2F, and Myc. nih.govacs.org ATAD2 has also been implicated in DNA replication, interacting with histone acetylation marks on newly synthesized histone H4. nih.govacs.org High ATAD2 expression correlates with poor patient prognosis in several tumor types, although its precise link to cancer is not fully understood. nih.govacs.org The lack of potent, selective, and cellularly active ATAD2 inhibitors has historically hindered the comprehensive validation of ATAD2 as a therapeutic target and the dissection of the specific roles of its ATPase and bromodomain. nih.gov this compound, with its potency and isoform selectivity, addresses this gap, providing a tool to investigate ATAD2's role in these processes. nih.govacs.org

This compound displaces acetylated H4 peptide from the ATAD2 bromodomain. thesgc.org In a TR-FRET assay, this compound competed with the binding of a monoacetylated histone H4 N-terminal peptide to ATAD2 BD with an IC₅₀ of 166 nM. acs.org It displaced a tetra-acetylated H4 peptide with an IC₅₀ of 22 nM under similar conditions. acs.org MST and BROMOscan measurements indicate a Kd of 84.9 nM and 120 nM, respectively. thesgc.org These biochemical activities demonstrate this compound's ability to interfere with ATAD2's interaction with acetylated histones, a key aspect of its epigenetic function.

Further studies using fluorescence recovery after photobleaching (FRAP) in MCF7 cells demonstrated that treatment with 1 µM of this compound resulted in a decreased half recovery time of GFP-tagged full-length wild-type ATAD2, indicating that it displaces full-length ATAD2 from chromatin in live cells. nih.govacs.orgthesgc.org This cellular activity confirms this compound's utility in studying ATAD2's engagement with chromatin in a cellular context.

Intriguingly, native mass spectrometry analysis revealed that this compound binding leads to the formation of a complex where one this compound molecule binds to an ATAD2 dimer, with no binding observed for monomeric ATAD2. nih.gov This suggests an unusual mode of action potentially linked to protein dimer induction, which could represent a novel approach for inhibiting protein-protein interactions. nih.govacs.org Using this compound, researchers have confirmed the dispensability of the ATAD2 bromodomain for gene expression regulation. nih.gov

Summary of this compound Binding and Potency Data:

Assay TypeAnalyteMetricValueCitation
TR-FRETAcetylated H4 peptideIC₅₀166 nM acs.orgnih.gov
TR-FRETTetra-acetylated H4IC₅₀22 nM acs.orgcaymanchem.com
MSTATAD2Kd84.9 nM thesgc.org
BROMOscanATAD2AKd120 nM thesgc.org
HTRFAcetylated H4 peptideIC₅₀20 nM thesgc.org

Applications in Investigating ATAD2-Mediated Epigenetic Dysregulation in Cellular Models

This compound has been applied in cellular models to investigate ATAD2-mediated epigenetic dysregulation, particularly in the context of cancer. ATAD2 is overexpressed in various cancer types and is associated with increased incidences of metastasis and recurrence. nih.govresearchgate.netresearchgate.net Pharmacological inhibition of ATAD2 using this compound has been shown to suppress ovarian cancer growth and metastasis in both in vitro and in vivo models. nih.govresearchgate.netresearchgate.net

Transcriptome-wide mRNA expression profiling of ovarian cancer cells treated with this compound revealed that ATAD2 inhibition primarily alters the expression of centromere regulatory genes, notably centromere protein E (CENPE). nih.govresearchgate.netresearchgate.net Changes in CENPE expression following ATAD2 inhibition led to cell-cycle arrest and apoptosis induction in ovarian cancer cells, contributing to the suppression of tumor growth. nih.govresearchgate.netresearchgate.net Cell-cycle analysis showed that this compound treatment reduced the percentage of cells in S phase and increased the percentages of cells in the G1 and G2 phases. nih.gov

Studies in breast cancer models have also utilized this compound to assess its antiproliferative activity. researchgate.net While some studies indicate that despite high affinity for ATAD2, compounds like this compound may lack activity in vitro or in vivo cellular assays, other research shows this compound exhibiting antiproliferative activity comparable to other ATAD2 inhibitors in specific breast cancer cell lines. tandfonline.comtandfonline.com Immunoblotting experiments in BT-549 cells showed that this compound inhibited the expression levels of c-Myc and p-c-MycSer62 in a dose-dependent manner. tandfonline.com

Comparative Studies with Other ATAD2 Inhibitors and Epigenetic Probes

This compound has been compared to other ATAD2 inhibitors and epigenetic probes to highlight its specific characteristics and utility. This compound is described as a potent and isoform-selective ATAD2 bromodomain inhibitor with a novel chemical structure and unusual mode of action. nih.govacs.orgnih.gov Its isoform selectivity is considered unprecedented and suggests a different mechanism compared to canonical bromodomain inhibitors. acs.org this compound shows exquisite selectivity over all other bromodomains, with no hits in BROMOscan at 10 µM. thesgc.org It also showed no inhibitory activity in a panel of 354 kinases and only modest effects on a few GPCRs at high concentrations. acs.org

Other ATAD2 inhibitors have been reported, such as GSK8814 and AZ13824374. researchgate.netguidetopharmacology.org GSK8814 is also a chemical probe for the ATAD2/2B bromodomain and is available via the Structural Genomics Consortium's chemical probe dissemination program. guidetopharmacology.org AZ13824374 is another ATAD2 inhibitor active in vitro. guidetopharmacology.org Fragment-based approaches have also led to the discovery of ATAD2 inhibitors. nih.gov While some inhibitors showed weak potency, insufficient selectivity, or permeability limitations, this compound was identified as a potent and isoform-selective compound. nih.gov

A companion control compound, BAY-460, is available, which has strongly reduced potency against ATAD2 (HTRF IC₅₀ = 16 µM) and no activity in BROMOscan at 10 µM, making it a valuable tool for control experiments. thesgc.org Comparative studies, such as those in MCF7 cells using FRAP, showed that the effect of this compound on displacing ATAD2 from chromatin was not observed with the inactive control BAY-460. nih.govacs.org

Role in Open Science Initiatives and Facilitating Academic Research

This compound plays a role in open science initiatives, facilitating academic research into ATAD2 biology and its epigenetic implications. Chemical probes developed through initiatives like those involving the Structural Genomics Consortium (SGC) are often made available to the wider scientific community to accelerate research. thesgc.orgguidetopharmacology.orgtandfonline.com this compound is listed as a chemical probe for the ATAD2A bromodomain and is available from commercial suppliers like Cayman Chemical and Sigma. thesgc.orgcaymanchem.com Its availability through such channels supports open science principles by providing researchers worldwide with access to a well-characterized tool for studying ATAD2.

Open science initiatives aim to enhance collaboration, transparency, and accessibility in research, including the open sharing of research tools and data. researchgate.neteuropa.eueua.eu The dissemination of chemical probes like this compound aligns with these goals, enabling researchers to explore ATAD2 biology without proprietary restrictions that might otherwise limit access to such compounds. This facilitates independent validation of findings and accelerates the pace of discovery in the field of epigenetics and ATAD2-related research. The availability of this compound, along with information regarding its properties and usage, supports academic efforts to understand the complex roles of ATAD2 in health and disease.

Future Directions and Open Questions in Atad2 Bromodomain Research

Elucidation of Detailed ATAD2-BAY-850 Co-crystal Structures and Binding Mode

BAY-850 is recognized as a potent and isoform-selective inhibitor of ATAD2. nih.govacs.orgmedchemexpress.comglpbio.com A notable characteristic of this compound is its unusual mode of action, specifically its ability to induce dimerization of the ATAD2 bromodomain. nih.govacs.orgresearchgate.nettandfonline.combiorxiv.orgresearchgate.net This induced dimerization is hypothesized to prevent the interaction of ATAD2 with acetylated histones in vitro and with chromatin within cellular contexts. nih.govacs.orgresearchgate.nettandfonline.comresearchgate.net

While the dimerization mechanism has been identified, the detailed binding mode of this compound with ATAD2 has not been fully resolved, highlighting a critical area for future structural studies. thno.orgresearchgate.net Native mass spectrometry experiments have shown that one molecule of this compound binds to an ATAD2 dimer, with no observed binding to monomeric ATAD2. nih.gov Further analysis indicated weak binding of a single monoacetylated histone H4 peptide to the inhibitor-bound ATAD2 dimer, contrasting with the 1:1 binding to monomeric and 2:2 binding to dimeric ATAD2 in the absence of this compound. acs.org Although co-crystal structures of the ATAD2 bromodomain with acetylated histone peptides have been reported, obtaining a detailed co-crystal structure of the ATAD2 bromodomain in complex with this compound is crucial to visualize the molecular interactions and fully understand how it induces dimerization and inhibits histone binding. biorxiv.orgoup.com Such structural insights would provide a foundation for the rational design of next-generation ATAD2 inhibitors with potentially improved properties.

Investigation of Isoform-Specific Roles of ATAD2 and ATAD2B

Humans express two isoforms, ATAD2 and ATAD2B, which share a high degree of amino-acid similarity, particularly within their ATPase domains (97%) and bromodomains (74%). mdpi.comnih.govuvm.edubiorxiv.org Despite this similarity, their biological roles and specific functions are not fully delineated. Most published functional studies have predominantly focused on ATAD2 (ATAD2A). mdpi.comnih.gov

The high structural similarity between the ATAD2 and ATAD2B bromodomains presents a challenge for developing isoform-selective inhibitors. biorxiv.orgbiorxiv.org However, this compound has demonstrated unprecedented isoform selectivity, specifically inhibiting ATAD2 but not ATAD2B in screening panels. acs.orgbiorxiv.org This selectivity, confirmed by thermal shift assays and ITC, suggests that this compound's distinct mode of action, involving dimerization induction, contributes to its ability to discriminate between the two isoforms. acs.orgmedchemexpress.combiorxiv.org

While ATAD2's role in regulating chromatin structure and transcription is increasingly understood, the specific cellular functions of ATAD2B remain largely elusive. biorxiv.org Comparative studies have shown differences in their ligand binding profiles; the ATAD2B bromodomain interacted with a greater number of ligands from histones H4 and H2A compared to ATAD2A. mdpi.com Furthermore, ATAD2B appears more accommodating of multiple modifications within its binding pocket than ATAD2. uvm.edu ATAD2B activity has also been implicated in neurological disorders and respiratory disease, in addition to cancer. uvm.edu Further research is needed to fully elucidate the distinct roles of ATAD2 and ATAD2B in various cellular processes and disease contexts, which is essential for developing targeted therapies with minimal off-target effects.

Exploration of ATAD2 Interactions with Novel Protein Partners

ATAD2 functions as a coactivator for several oncogenic transcription factors, including ERα, AR, E2F, and c-Myc, playing a role in regulating gene expression. nih.govnih.govmdpi.comnih.govmaayanlab.cloudpnas.orgthno.orgoup.comdovepress.comresearchgate.net It interacts directly with E2F and binds to H3K14ac through its bromodomain. thno.org ATAD2 is also known to interact with complexes such as the HCF-1-MLL histone methyltransferase complex and ACTR. thno.org

Protein-protein interaction (PPI) studies have identified additional partners. In gastric cancer, top-ranked interacting proteins include ESR1, SUMO2, SPTN2, and MYC, which show preference for the ATAD2 bromodomain, while NCOA3 and HDA11 favor the ATPase domain. mdpi.comtandfonline.comresearchgate.net ATAD2 has also been shown to interact with SOX10 in melanoma and TRIM25 in colorectal cancer. nih.govnih.gov Emerging research indicates that ATAD2 interacts with newly synthesized histones during DNA replication, acting as a reader of these marks. nih.govmaayanlab.cloudnih.gov It also interacts with C/EBPbeta to promote metastasis in esophageal squamous cell carcinoma. nih.gov

While several interaction partners have been identified, the full spectrum of ATAD2-interacting proteins and the dynamic nature of these interactions in different cellular states and contexts are still being explored. Identifying novel protein partners and understanding how these interactions are modulated by factors like post-translational modifications or inhibitor binding (such as this compound induced dimerization) is crucial for comprehending the complex regulatory networks in which ATAD2 participates.

Development of Advanced Methodologies for Epigenetic Target Validation

The validation of epigenetic targets like ATAD2 and the characterization of inhibitors such as this compound rely on a suite of advanced methodologies. Various biochemical and biophysical techniques have been employed to study the interaction of this compound with ATAD2 and its effects.

MethodologyApplication in ATAD2/BAY-850 ResearchReferences
TR-FRET assayMeasuring binding affinity of this compound to ATAD2 bromodomain and displacement of acetylated peptides. acs.orgmedchemexpress.comglpbio.commdpi.com
BROMOscan panelAssessing the selectivity of this compound against a panel of bromodomains. acs.orgthesgc.orgbiorxiv.org
Thermal Shift Assay (TSA)Evaluating the thermal stability of ATAD2 upon this compound binding. acs.orgbiorxiv.org
Isothermal Titration Calorimetry (ITC)Determining binding thermodynamics, stoichiometry, and confirming isoform selectivity. acs.orgbiorxiv.orgmdpi.commdpi.com
Native Mass Spectrometry (MS)Analyzing the formation and stoichiometry of ATAD2-BAY-850 complexes, revealing dimer binding. nih.govacs.org
Fluorescence Recovery After Photobleaching (FRAP)Measuring cellular target engagement and displacement of ATAD2 from chromatin in live cells. nih.govacs.orgthesgc.org
DNA-encoded library (DEL) screeningMethod used for the discovery of this compound. nih.govacs.orgresearchgate.nettandfonline.com
RNA sequencingAnalyzing global gene expression changes following ATAD2 inhibition by this compound. nih.gov
High-throughput peptide arrays & dCypher assayStudying bromodomain binding activity with various modified histone peptides. uvm.edumdpi.com
Molecular docking & dynamics simulationsInvestigating protein-protein interactions at a residue level. tandfonline.comresearchgate.net
In vitro and in vivo modelsAssessing the functional impact of ATAD2 inhibition on cell proliferation, apoptosis, and metastasis. dovepress.comnih.gov

Continued development and application of these and novel methodologies are essential for a comprehensive understanding of ATAD2 function, validating it as a therapeutic target, and evaluating the efficacy and specificity of inhibitors like this compound.

Understanding the Broader Implications of ATAD2 Dimerization in Epigenetic Regulation

A key finding regarding this compound is its ability to specifically induce dimerization of the ATAD2 bromodomain, a mechanism distinct from canonical bromodomain inhibitors. nih.govacs.orgresearchgate.nettandfonline.combiorxiv.orgresearchgate.net This induced dimerization is directly linked to the compound's ability to prevent ATAD2 from interacting with acetylated histones and chromatin. nih.govacs.orgresearchgate.nettandfonline.comresearchgate.net

The observation that this compound induces protein dimerization as a means of inhibition suggests a potential new strategy for targeting protein-protein interactions, which are often challenging to drug. nih.govacs.org Beyond the this compound-induced state, ATAD2 is known to exist in multimeric forms or high molecular weight complexes, where the interplay between its AAA+ ATPase domain and bromodomain can influence its binding efficiency to acetylated histone sites. thno.org Furthermore, the ATAD2B paralog has been observed to assemble into a hexameric structure in vitro. uvm.edu

Understanding the functional consequences of both physiological and inhibitor-induced ATAD2 dimerization is critical. This includes investigating how dimerization affects ATAD2's interaction with its various protein partners, its recruitment to specific chromatin loci, its role in chromatin remodeling, and ultimately its impact on gene expression and other cellular processes. Further research into the structural basis and biological outcomes of ATAD2 dimerization will provide deeper insights into its epigenetic regulatory mechanisms.

Mechanistic Studies on the Role of ATAD2 in Various Cellular Contexts

ATAD2 is involved in a multitude of cellular processes, with a particularly prominent role in cancer development and progression. nih.govmdpi.comresearchgate.netnih.govpatsnap.commaayanlab.cloud Mechanistic studies are ongoing to fully elucidate how ATAD2 contributes to these processes in different cellular contexts.

Key areas of investigation include ATAD2's function in:

Chromatin Remodeling and Transcriptional Regulation: ATAD2 acts as an epigenetic reader by binding to acetylated histones via its bromodomain, influencing chromatin structure and recruiting complexes involved in transcription. nih.govmdpi.comresearchgate.netmaayanlab.cloudpnas.orgthno.orgresearchgate.net It serves as a coactivator for numerous oncogenic transcription factors, driving the expression of genes involved in proliferation and survival. nih.govnih.govmdpi.comnih.govmaayanlab.cloudpnas.orgthno.orgoup.comdovepress.comresearchgate.net

DNA Replication and Repair: ATAD2 is recruited to replication forks through direct interaction with newly synthesized histones, highlighting a role as a reader of these specific epigenetic marks during DNA replication. nih.govmaayanlab.cloudnih.gov It is also implicated in DNA damage response and repair pathways. nih.govresearchgate.netnih.gov

Cell Cycle Control: ATAD2 promotes cell cycle progression, particularly the transition from G1 to S phase, often mediated through its interaction with the Rb-E2F1 pathway. nih.govmdpi.comresearchgate.netnih.govmaayanlab.cloudthno.orgdovepress.com Its expression is often restricted to the S-phase of the cell cycle. biorxiv.org

Apoptosis Inhibition: ATAD2 contributes to the inhibition of programmed cell death, supporting cancer cell survival. nih.govresearchgate.netdovepress.com

Epithelial-Mesenchymal Transition (EMT) and Metastasis: ATAD2 has been shown to promote EMT and facilitate metastasis in various cancer types. nih.govresearchgate.netthno.org

Specific Cancer Types and Signaling Pathways: The oncogenic mechanisms of ATAD2 can vary depending on the cancer type. mdpi.comnih.gov Studies are exploring its role in specific malignancies such as ovarian cancer (where it upregulates CENPE and its inhibition suppresses growth), gastric cancer, breast cancer, lung cancer, hepatocellular carcinoma, colorectal cancer, esophageal squamous cell carcinoma, prostate cancer, and melanoma. nih.govmdpi.comresearchgate.netnih.govpatsnap.comtandfonline.compnas.orgthno.orgdovepress.comnih.govnih.govpatsnap.comresearchgate.net ATAD2 influences various signaling pathways, including MAPK, PI3K/AKT, Rb-E2F1, HIF1α, and TGF-beta1/Smad3. nih.govmdpi.comresearchgate.netthno.orgnih.govpatsnap.com

Regulation by Non-coding RNAs: ATAD2 expression can be regulated by microRNAs, such as miR-200b-5p. nih.govpatsnap.com

Continued mechanistic investigations utilizing tools like this compound are crucial to dissect the precise molecular events driven by ATAD2 in these diverse cellular processes and disease contexts, paving the way for targeted therapeutic interventions.

Q & A

Q. What is the molecular mechanism of BAY-850 in inhibiting ATAD2 function?

this compound selectively binds to the bromodomain of ATAD2, inducing its dimerization in a concentration-dependent manner. This dimerization disrupts ATAD2's interaction with acetylated histones (e.g., H4AcK12), thereby inhibiting chromatin remodeling and transcriptional activation. Fluorescence Recovery After Photobleaching (FRAP) assays in MCF-7 cells confirm reduced ATAD2-chromatin binding .

Q. What experimental models are appropriate for evaluating this compound's antitumor efficacy?

In vitro, ovarian cancer cell lines (PA-1 and SKOV3) are standard models for assessing apoptosis, cell cycle arrest (via flow cytometry), and migration/invasion inhibition (e.g., Transwell assays). In vivo, SKOV3 xenograft mouse models treated with 20 mg/kg this compound show reduced tumor volume and metastasis, validated by histopathology and RNA-seq analysis .

Q. What methodologies are recommended for assessing this compound-induced apoptosis?

Use Annexin V/PI staining combined with caspase-3/7 activation assays to quantify apoptosis. Cell cycle arrest (G1/S phase) can be analyzed via propidium iodide staining and flow cytometry. Dose-response curves (e.g., 1–10 µM this compound) are critical for establishing potency thresholds .

Q. How should researchers ensure target specificity in this compound experiments?

Include controls such as ATAD2-knockout cells, inactive structural analogs, and off-target panels (e.g., kinase/GPCR profiling). Validate findings using orthogonal assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding .

Advanced Research Questions

Q. How can contradictions in reported IC50 values for this compound be resolved?

Discrepancies in IC50 values (e.g., 0.02 µM in biochemical assays vs. 166 nM in cellular assays) may arise from differences in protein constructs, assay conditions (e.g., ATP concentration), or cell permeability. Replicate experiments using standardized protocols (e.g., FRAP for cellular activity, SPR for binding affinity) and cross-validate with independent labs .

Q. What analytical approaches are recommended for interpreting RNA-seq data from this compound-treated cells?

Perform functional enrichment analysis (e.g., Gene Set Enrichment Analysis, GSEA) on commonly deregulated genes (both upregulated and downregulated) to identify pathways such as cell cycle regulation (e.g., CENPE downregulation) and metastasis. Use Supplementary Tables 5–7 from SKOV3/PA-1 studies as reference datasets .

Q. How does this compound's selectivity profile compare to other ATAD2 inhibitors?

Unlike fragment-based inhibitors (e.g., AM879) with lower potency, this compound exhibits superior selectivity over BRD4 due to interactions with Arg1007/Arg1077 in ATAD2's binding pocket. Comparative immunoblotting in BT-549 cells shows this compound uniquely reduces ATAD2 protein levels, while AM879 primarily affects c-Myc phosphorylation .

Q. What experimental strategies can elucidate this compound's dimer-inducing mode of action?

Employ nano-electrospray ionization (nano-ESI) mass spectrometry to monitor ligand-induced dimerization. Combine with mutagenesis studies (e.g., AAA+ATPase domain mutants) to assess structural determinants of dimerization. FRAP assays can further correlate dimerization with functional outcomes .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

Focus on modifying the cyclohexane-1,4-diamine moiety (as in this compound) to enhance potency. Introduce substituents that stabilize interactions with ATAD2's hydrophobic pocket (e.g., 2-(piperidin-4-yl)ethylamine in compound 31). Prioritize compounds with IC50 < 100 nM and validate selectivity using BRD4 counter-screens .

Q. What statistical methods are appropriate for analyzing this compound dose-response data?

Use nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate IC50 values. For RNA-seq, apply Benjamini-Hochberg correction to control false discovery rates. In xenograft studies, employ ANOVA with post-hoc tests (e.g., Tukey’s) to compare tumor volumes across treatment groups .

Methodological Notes

  • Data Validation : Always cross-verify findings using orthogonal assays (e.g., SPR for binding, RNAi for target validation).
  • Ethical Compliance : Follow institutional guidelines for animal studies and include ethics statements in publications .
  • Data Reproducibility : Provide detailed experimental protocols in supplementary materials, including reagent catalog numbers and software parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.